![molecular formula C14H17N3O B14290613 1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide CAS No. 121809-25-4](/img/structure/B14290613.png)
1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide is a chemical compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a dihydropyridine ring with a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for preparing dihydropyridine derivatives. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced cardiac contractility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known calcium channel blocker with a similar structure.
Felodipine: Another compound in the same class with similar pharmacological effects.
Uniqueness
1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide is unique due to the presence of the dimethylamino group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in different binding affinities and selectivity profiles compared to other dihydropyridine derivatives.
Eigenschaften
CAS-Nummer |
121809-25-4 |
|---|---|
Molekularformel |
C14H17N3O |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)phenyl]-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C14H17N3O/c1-16(2)12-5-7-13(8-6-12)17-9-3-4-11(10-17)14(15)18/h3,5-10H,4H2,1-2H3,(H2,15,18) |
InChI-Schlüssel |
WWXWUNFCBFLVFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N2C=CCC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)
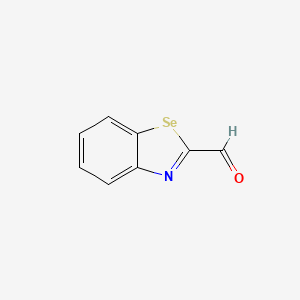
![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)

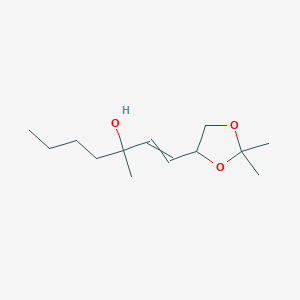
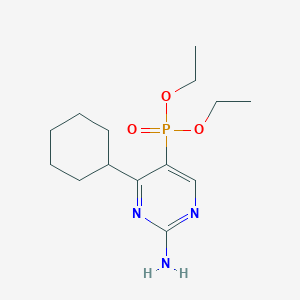
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
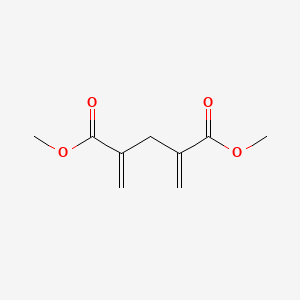

![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)
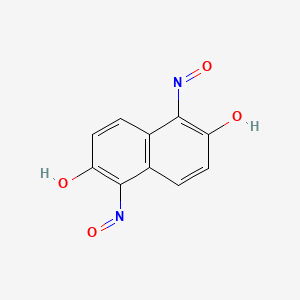
![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)


